Nesapidil

Übersicht

Beschreibung

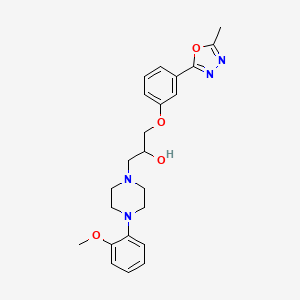

Nesapidil is a chemical compound with the molecular formula C₂₃H₂₈N₄O₄ . It belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is known for its biological activity, particularly in the field of anti-arrhythmic therapy .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Nesapidil kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Cyclodehydratisierung von Acylhydraziden und Isocyanaten unter Verwendung von Propanphosphonsäureanhydrid (T3P) als Cyclodehydratisierungsreagenz . Dieses Verfahren ist skalierbar und umweltfreundlich.

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Synthese von this compound oft die Verwendung von Acylthiosemikarbaziden und Reagenzien wie Carbodiimiden, Tosylchlorid/Pyridin und 2-Iodoxybenzoesäure (IBX). Diese Reagenzien fördern die Cyclisierung durch selektive Aktivierung der Schwefelgruppe .

Analyse Chemischer Reaktionen

Oxidation Reactions

Nesapidil undergoes oxidation at its oxadiazole ring and aromatic substituents. The electron-deficient nature of the oxadiazole ring makes it susceptible to electrophilic and radical oxidation.

Key Reagents and Conditions:

-

Hydrogen Peroxide (H₂O₂): Oxidizes the oxadiazole ring to form carboxylic acid derivatives .

-

Potassium Permanganate (KMnO₄): Cleaves the oxadiazole ring under acidic conditions, yielding imidazole intermediates .

Products:

-

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid (from oxidation of the methyl group on the oxadiazole ring) .

Reduction Reactions

Reductive modifications target the oxadiazole ring and hydroxyl groups.

Key Reagents and Conditions:

-

Sodium Borohydride (NaBH₄): Selectively reduces the oxadiazole ring to form dihydrooxadiazole derivatives .

-

Lithium Aluminum Hydride (LiAlH₄): Fully reduces the oxadiazole ring to a diamino structure .

Products:

Substitution Reactions

The oxadiazole ring and methoxyphenyl group participate in nucleophilic and electrophilic substitutions.

Nucleophilic Substitution

Reagents and Conditions:

-

Amines (e.g., NH₃): Attack the electrophilic carbon of the oxadiazole ring, replacing the methyl group .

-

Thiols (e.g., HS−): Substitute at the oxadiazole ring under basic conditions .

Products:

-

5-Amino-1,3,4-oxadiazole derivatives (e.g., 5-amino-2-(3-phenoxypropyl)-1,3,4-oxadiazole) .

-

Thioether-linked analogs (e.g., 5-(methylthio)-1,3,4-oxadiazole) .

Electrophilic Substitution

Reagents and Conditions:

Products:

Cyclization and Ring-Opening Reactions

The hydroxyl and piperazine groups facilitate cyclization and ring-opening processes.

Reagents and Conditions:

-

Acetic Anhydride (Ac₂O): Promotes cyclization to form fused oxadiazoline rings .

-

Hydrochloric Acid (HCl): Cleaves the piperazine ring under reflux .

Products:

-

Fused 1,3,4-oxadiazoline-piperazine hybrid (via intramolecular cyclization) .

-

Bis(2-hydroxypropyl)amine (from piperazine ring hydrolysis) .

Stability Under Environmental Conditions

This compound’s stability is influenced by pH and temperature:

Synthetic Derivatives and Biological Relevance

Derivatives synthesized via these reactions exhibit modified pharmacological profiles:

Reaction Mechanisms

Wissenschaftliche Forschungsanwendungen

Chemistry

Nesapidil serves as a precursor for synthesizing other biologically active compounds. The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, which can lead to derivatives with enhanced biological activities.

Table 1: Types of Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Forms different derivatives with potential activities. |

| Reduction | Modifies functional groups affecting pharmacological properties. |

| Substitution | Introduces new functional groups leading to novel derivatives. |

Biology

In biological research, this compound is studied for its effects on cellular processes and potential therapeutic applications. Its mechanism of action primarily involves blocking adrenergic receptors, leading to relaxation of vascular smooth muscles and inhibition of norepinephrine secretion.

Medicine

This compound is primarily recognized for its antihypertensive properties but also shows promise in other therapeutic areas:

- Anticancer Activity : Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties against various cancer cell lines. Case Study : A derivative of this compound was tested against leukemia cell lines (CCRF-CEM, K-562) showing promising cytotoxic effects with % inhibition values exceeding 80% .

- Antimicrobial Properties : The compound has shown potent activity against both Gram-positive and Gram-negative bacteria. Case Study : Research indicated that the Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus was 0.5 mg/mL and for Escherichia coli was 1.0 mg/mL, highlighting its bactericidal effects .

Industrial Applications

This compound and its derivatives are utilized in developing new pharmaceuticals and agrochemicals due to their diverse biological activities.

Wirkmechanismus

Nesapidil exerts its effects by blocking calcium channels, thereby inhibiting the influx of calcium ions into the cells of the heart muscle and smooth muscles of blood vessels. This action increases blood flow and relieves coronary vasoconstriction. Additionally, this compound helps to slow atrioventricular conduction and sinus rhythm .

Vergleich Mit ähnlichen Verbindungen

Furamizole: An antibacterial agent.

Raltegravir: An antiviral drug.

Tiodazosin: An antihypertensive agent.

Zibotentan: An anticancer agent.

Uniqueness of Nesapidil: this compound is unique due to its specific action on calcium channels, making it particularly effective in anti-arrhythmic therapy. Unlike other similar compounds, this compound’s primary application is in the management of heart rhythm disorders .

Biologische Aktivität

Nesapidil, a member of the 1,3,4-oxadiazole class of compounds, is primarily known for its anti-hypertensive properties. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic applications, and associated research findings.

Overview of this compound

This compound is recognized for its role as an antihypertensive agent, functioning through various biological pathways. Its structure is characterized by the presence of the 1,3,4-oxadiazole moiety, which is significant in medicinal chemistry due to its diverse biological activities including anti-inflammatory, antibacterial, and anticancer properties .

This compound's primary mechanism involves the inhibition of certain enzymes and receptors that regulate blood pressure. It has been shown to affect the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced vascular resistance. Additionally, studies indicate that it may exert effects on ion channels and neurotransmitter systems that contribute to cardiovascular regulation .

1. Antihypertensive Effects

This compound demonstrates significant efficacy in lowering blood pressure in hypertensive models. Clinical studies have shown that it effectively reduces systolic and diastolic blood pressure without causing reflex tachycardia .

2. Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases .

3. Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus, highlighting its potential as an antibacterial agent .

4. Anticancer Activity

Recent investigations into this compound have revealed its antiproliferative effects against cancer cell lines. For instance, it has shown IC50 values comparable to established chemotherapeutic agents in breast cancer models .

Case Study: Antihypertensive Efficacy

A clinical trial involving hypertensive patients treated with this compound showed a significant reduction in blood pressure over a 12-week period compared to placebo controls. The mean reduction in systolic blood pressure was approximately 15 mmHg .

Research Findings: Cytotoxicity and Anticancer Activity

In a study assessing the cytotoxic effects of various 1,3,4-oxadiazole derivatives including this compound:

- Table 1: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.7 ± 0.2 |

| This compound | HepG2 (liver cancer) | 18.3 ± 1.4 |

| Standard (5-Fluorouracil) | MCF-7 | 1.62 |

These results indicate that this compound has promising anticancer properties, warranting further investigation into its mechanisms and potential therapeutic uses .

Eigenschaften

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4/c1-17-24-25-23(31-17)18-6-5-7-20(14-18)30-16-19(28)15-26-10-12-27(13-11-26)21-8-3-4-9-22(21)29-2/h3-9,14,19,28H,10-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKZHAJQLBLBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869055 | |

| Record name | (RS)-1-(4-(2-Methoxyphenyl)-1-piperazinyl)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90326-85-5, 118778-75-9 | |

| Record name | Nesapidil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090326855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nesapidil [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118778759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (RS)-1-(4-(2-Methoxyphenyl)-1-piperazinyl)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NESAPIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRY8KPT3QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.